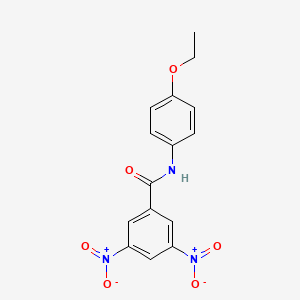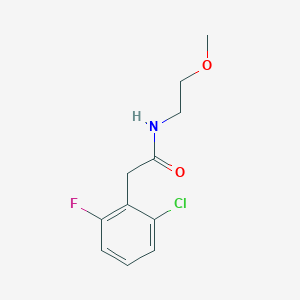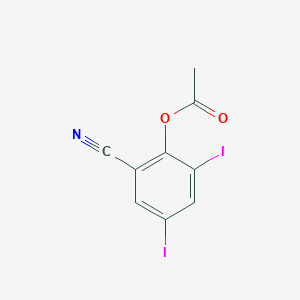![molecular formula C30H22ClN3O B10896309 (2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10896309.png)
(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a cyano group, and an indole moiety, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the cyano group and the chloromethylphenyl moiety. Key reagents include indole, 5-chloro-2-methylbenzaldehyde, and cyanide sources. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often require controlled temperatures, inert atmospheres, and specific solvents.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C30H22ClN3O |
|---|---|
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
(E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C30H22ClN3O/c1-20-13-14-25(31)16-28(20)33-30(35)23(17-32)15-24-19-34(29-12-5-4-11-27(24)29)18-22-9-6-8-21-7-2-3-10-26(21)22/h2-16,19H,18H2,1H3,(H,33,35)/b23-15+ |
InChI-Schlüssel |
RSJIIOOJDKSIHD-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)/C#N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896228.png)
![5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896231.png)

![4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
![(2E)-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B10896243.png)
![N-(4-{[1-(4-methoxy-2-nitrophenyl)piperidin-4-yl]sulfonyl}phenyl)acetamide](/img/structure/B10896245.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B10896259.png)

![{2-iodo-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10896285.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide](/img/structure/B10896292.png)
![ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10896297.png)

![4-[3-(diethylamino)propyl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896307.png)
